{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine
Overview
Description
The compound “{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine” is an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is attached to a methanamine group and a benzyloxyethyl group .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a type of aromatic heterocycle. The benzyloxyethyl group would provide additional complexity to the structure .Chemical Reactions Analysis
The pyrazole ring in the compound is likely to participate in various chemical reactions. For example, it could undergo electrophilic substitution reactions . The benzyloxyethyl group could also potentially undergo reactions, such as oxidation or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with a pyrazole ring often have high nitrogen content and can act as ligands in coordination chemistry .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
One study discusses the role of chemical inhibitors for cytochrome P450 (CYP) isoforms in human liver microsomes, essential for understanding metabolism-based drug-drug interactions (DDIs). The paper reviews the selectivity of chemical inhibitors towards various CYP isoforms, crucial for predicting potential DDIs when multiple drugs are coadministered to patients (Khojasteh et al., 2011).
Synthesis and Bioevaluation of Novel Pyrazole
Another study provides an overview of pyrazoles, highlighting their significance in agrochemical and pharmaceutical activities due to their core structure found in many compounds. It discusses new synthetic strategies and biological activities found in pyrazole derivatives, emphasizing their potential in creating compounds with antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
Antioxidant Activity Determination Methods
A comprehensive review of methods used to determine antioxidant activity, including chemical and electrochemical assays, highlights the importance of such studies in various fields like food engineering, medicine, and pharmacy. This research provides critical insights into assessing the antioxidant capacity of complex samples, relevant for studying compounds like "{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine" that may possess antioxidant properties (Munteanu & Apetrei, 2021).
Pyrazoline Derivatives for Anticancer Agents
This research focuses on synthetic strategies for developing new anticancer agents using pyrazoline derivatives, underscoring the biological activity research in pharmaceutical chemistry. Pyrazoline derivatives have been investigated for their multifunctional applications, including anticancer activities, making them an area of interest for developing potential therapeutic agents (Ray et al., 2022).
Mechanism of Action
Biochemical Pathways
The inhibition of CARM1 affects the methylation of arginine residues on histones, which can influence gene expression. This can lead to changes in cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
The compound’s potency and selectivity for carm1 suggest that it may have good bioavailability .
Result of Action
The inhibition of CARM1 by 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl methanamine results in notable antiproliferative effects against melanoma cell lines . Cellular thermal shift assay and western blot experiments confirmed that the compound effectively targets CARM1 within cells .
Action Environment
The action of 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl methanamine can be influenced by various environmental factors. For instance, the compound should be handled under strict laboratory conditions to avoid degradation . It should be stored properly, away from fire sources and oxidizers . The compound’s efficacy can also be influenced by the specific cellular environment, including the presence of other molecules and the state of the target cells .
Properties
IUPAC Name |
[1-(2-phenylmethoxyethyl)pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-8-13-9-15-16(10-13)6-7-17-11-12-4-2-1-3-5-12/h1-5,9-10H,6-8,11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYZYRQXZDWWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C=C(C=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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